molecular formula C10H12ClNO3 B1416958 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide CAS No. 1019466-53-5

3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide

Cat. No.: B1416958
CAS No.: 1019466-53-5
M. Wt: 229.66 g/mol
InChI Key: MXWLUHBSOSTGBU-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 3-position, a hydroxyl group at the 4-position of the benzene ring, and a 2-methoxyethylamine moiety attached via an amide bond.

Properties

IUPAC Name

3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-5-4-12-10(14)7-2-3-9(13)8(11)6-7/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWLUHBSOSTGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 2-methoxyethylamine.

    Amidation Reaction: The 3-chloro-4-hydroxybenzoic acid is reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a corresponding ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 3-chloro-4-oxo-N-(2-methoxyethyl)benzamide.

    Reduction: Formation of 4-hydroxy-N-(2-methoxyethyl)benzamide.

    Substitution: Formation of 3-azido-4-hydroxy-N-(2-methoxyethyl)benzamide or 3-thio-4-hydroxy-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyethyl groups may facilitate binding to active sites, while the chloro group can participate in electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Substituent Variations
  • AJ5 (3-Chloro-N-(2-Methoxyethyl)-4-(4-Methyl-2-Oxo-1,2-Dihydroquinolin-7-Yl)Benzamide): Shares the 3-chloro and N-(2-methoxyethyl) groups but includes a fused quinoline ring at the 4-position. This modification increases molecular weight (370.83 vs.
  • 3-Chloro-4-Hydroxy-N-[(2-Methoxyphenyl)Methyl]Benzamide : Replaces the 2-methoxyethyl group with a 2-methoxybenzyl substituent. The aromatic benzyl group may reduce solubility compared to the ether-linked chain in the parent compound .
  • 3-Amino-N-(3-Chloro-2-Methylphenyl)-4-Methoxybenzamide: Features an amino group at position 3 and methoxy at 4, differing in electronic properties (NH₂ vs. Cl/OH). The methoxy group increases lipophilicity compared to the hydroxyl group .
Key Structural Data
Compound Name Molecular Formula Molecular Weight Key Substituents
3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide C₁₀H₁₁ClNO₃ 291.73 3-Cl, 4-OH, N-(2-methoxyethyl)
AJ5 C₂₀H₁₉ClN₂O₃ 370.83 3-Cl, N-(2-methoxyethyl), quinoline
N-(3-Chlorophenethyl)-4-Nitrobenzamide C₁₅H₁₂ClN₂O₃ 303.72 4-NO₂, N-(3-chlorophenethyl)

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances aqueous solubility compared to methoxy-substituted analogs (e.g., 3-amino-4-methoxybenzamide derivatives) .
  • Lipophilicity (logP): The 2-methoxyethyl chain provides moderate lipophilicity (predicted logP ~2.5), balancing membrane permeability and solubility.

Biological Activity

3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClN2O3
  • Molecular Weight : 256.69 g/mol
  • CAS Number : 1096863-64-7

The compound features a chloro group, a hydroxy group, and a methoxyethyl side chain, contributing to its unique chemical properties and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Interactions : The hydroxy and methoxyethyl groups facilitate binding to enzyme active sites, while the chloro group enhances electrophilic interactions. This can modulate enzyme activity, influencing metabolic pathways.
  • Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties, which may involve inhibition of bacterial growth through enzyme modulation.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit specific inflammatory pathways, although detailed mechanisms require further investigation .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). Results indicated significant inhibition of cell proliferation at low micromolar concentrations (1.52–6.31 μM) with a selectivity index favoring cancer cells over normal cells .
CompoundCell LineIC50 (μM)Selectivity Index
This compoundMDA-MB-2311.52–6.315.5–17.5
This compoundMCF-7Similar rangeSimilar range

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • Inhibition Studies : It exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at concentrations around 50 μg/mL .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study highlighted the compound's ability to inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. The compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential .
  • Apoptosis Induction :
    • In vitro assays revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by a significant rise in annexin V-FITC positive cells. This suggests a mechanism by which the compound may promote programmed cell death in malignant cells .
  • Molecular Docking Studies :
    • Computational studies have provided insights into the binding interactions between the compound and its biological targets, supporting experimental findings regarding its efficacy as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
Reactant of Route 2
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3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide

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